molecular formula C18H19NO B14939614 3,4-dihydroquinolin-1(2H)-yl(3,4-dimethylphenyl)methanone

3,4-dihydroquinolin-1(2H)-yl(3,4-dimethylphenyl)methanone

Cat. No.: B14939614
M. Wt: 265.3 g/mol
InChI Key: KDKTVCLOOXTMFR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a quinoline core with a 3,4-dimethylbenzoyl group attached, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 3,4-dimethylbenzoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar core structure but lacking the 3,4-dimethylbenzoyl group.

    1-Benzoyl-1,2,3,4-tetrahydroquinoline: A similar compound with a benzoyl group instead of the 3,4-dimethylbenzoyl group.

Uniqueness: 1-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of the 3,4-dimethylbenzoyl group, which can impart distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3,4-dimethylphenyl)methanone

InChI

InChI=1S/C18H19NO/c1-13-9-10-16(12-14(13)2)18(20)19-11-5-7-15-6-3-4-8-17(15)19/h3-4,6,8-10,12H,5,7,11H2,1-2H3

InChI Key

KDKTVCLOOXTMFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)C

Origin of Product

United States

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